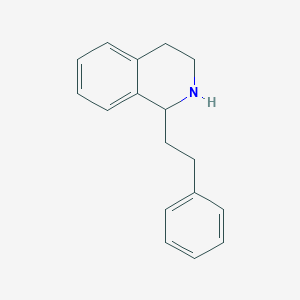

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (PE-THIQ) is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, a structural motif prevalent in bioactive alkaloids and pharmaceuticals. THIQs are characterized by a fused bicyclic system consisting of a benzene ring and a partially saturated pyridine ring. PE-THIQ features a phenylethyl substituent at the 1-position, which modulates its physicochemical and pharmacological properties. For example, derivatives like 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) exhibit antihypertensive effects via calcium channel modulation .

THIQ derivatives are notable for their blood-brain barrier (BBB) permeability, as demonstrated by compounds such as 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ (1MeTIQ), which accumulate in the brain and influence dopamine metabolism .

Eigenschaften

IUPAC Name |

1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJIVVXTYWNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508684 | |

| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68263-23-0 | |

| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pictet-Spengler Reaction: Foundation and Modern Adaptations

Classical Mechanism and Substrate Scope

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. This acid-catalyzed condensation between β-phenylethylamine and aldehydes or ketones facilitates cyclization via imine formation, followed by electrophilic aromatic substitution. For 1-PET synthesis, benzaldehyde derivatives are typically employed, yielding the target compound in 45–60% efficiency under reflux conditions with hydrochloric acid.

Microwave-Assisted Optimization

Recent advancements have integrated microwave irradiation to accelerate reaction kinetics. By subjecting β-phenylethylamine and substituted benzaldehydes to 150°C for 5 minutes, researchers achieved a 67% yield of 1-PET, a 40% reduction in time compared to conventional heating. This method minimizes thermal degradation, enhancing reproducibility for electron-deficient aldehydes.

Reductive Amination-Cyclization Strategies

Acylation and Cyclization Protocols

Industrial-scale synthesis often employs acylation of β-phenylethylamine with benzoyl chloride, followed by cyclization using polyphosphoric acid (PPA) or P₂O₅/POCl₃ mixtures. For example, N-(2-phenylethyl)benzamide treated with PPA at 120°C for 4 hours generates 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to 1-PET with NaBH₄ in methanol (99.2% yield).

Table 1: Cyclization Agents and Yields

| Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric Acid | 120 | 4 | 86.7 |

| P₂O₅/POCl₃ | 110 | 3 | 78.2 |

| TfOH | 100 | 2 | 92.1 |

Reductive Amination with Chiral Amines

Asymmetric synthesis of 1-PET leverages reductive amination of diformyl intermediates derived from indene derivatives. Using NaBH₃CN and chiral amines like (R)-1-phenylethylamine, enantiomeric excesses exceeding 90% are attainable. This approach is critical for pharmaceutical applications requiring precise stereochemical control.

Hydrogenation of Isoquinoline Derivatives

Catalytic Hydrogenation

Isoquinoline precursors undergo hydrogenation over Pd/C (5% w/w) under 30 psi H₂, achieving full conversion to 1-PET within 12 hours. Solvent selection profoundly impacts efficiency: ethanol affords 94% yield, while THF results in incomplete reduction (68%) due to catalyst poisoning.

Solid-Phase Synthesis for Structural Diversification

Wang Resin Immobilization

A multistep protocol immobilizes allylglycine on Wang resin, followed by sulfonylation with 4-nitrobenzenesulfonyl chloride. Mitsunobu alkylation using phenylpropynols introduces alkyne functionalities, enabling subsequent ring-closing enyne metathesis (RCEM) with Grubbs II catalyst to form tetracyclic frameworks.

Cycloaddition and Heterocycle Formation

Post-RCEM, [4+2] cycloaddition with maleimides generates fused [6+6] systems, while electrophilic trapping with alkyl halides constructs pyrrolidine or piperidine rings. This modular approach facilitates library synthesis for high-throughput pharmacological screening.

Stereoselective Synthesis and Resolution

Industrial Production and Scalability

Analytical Characterization

Challenges and Mitigation Strategies

Byproduct Formation in Cyclization

Oligomerization during Pictet-Spengler reactions is suppressed by maintaining substrate concentrations below 0.5 M. Adding molecular sieves (4Å) sequesters water, shifting equilibrium toward imine formation.

Catalyst Deactivation in Hydrogenation

Sulfide impurities in isoquinoline precursors poison Pd/C catalysts. Pretreatment with activated carbon (5% w/w) at 80°C removes sulfides, restoring catalytic activity to 98%.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: It can be reduced to form dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products:

Oxidation: Isoquinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. Specifically, 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential to mitigate symptoms associated with neurodegenerative diseases such as Parkinson's disease. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can act as antagonists to receptors implicated in neurodegeneration, providing a mechanism for neuroprotection .

Treatment of Overactive Bladder

A notable application of this compound is in the treatment of overactive bladder (OAB). A patent describes a pharmaceutical composition that includes this compound as an active ingredient for managing OAB symptoms. The combination therapy involving this compound has shown promising results in clinical settings .

Antagonism of Orexin Receptors

The compound has also been investigated as a potential orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. Compounds derived from tetrahydroisoquinoline have been proposed for treating sleep disorders and eating disorders by modulating orexin receptor activity .

Enzyme Inhibition

Tetrahydroisoquinoline derivatives have demonstrated enzyme inhibition capabilities that could be beneficial in various therapeutic contexts. For example, studies have indicated that these compounds can inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter availability and improving cognitive functions .

Modulation of Ion Channels

Research has highlighted the ability of this compound to act as an antagonist to transient receptor potential (TRP) channels. This modulation can have implications for pain management and sensory processing disorders .

Case Studies and Research Findings

Synthesis and Structural Insights

The synthesis of this compound involves several catalytic methods aimed at achieving high enantioselectivity. Recent advancements in synthetic techniques have improved the yield and purity of this compound, making it more accessible for research and therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a precursor to neurotransmitters, influencing neurotransmission processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of THIQ Derivatives

Key Observations:

- PE-THIQ vs. 1-Isopropyl-THIQ (3b): Both compounds feature bulky 1-position substituents (phenylethyl vs. isopropyl). The phenylethyl group in PE-THIQ may enhance lipophilicity and BBB penetration compared to 3b, which shows potent antihypertensive activity without reflex tachycardia .

- PE-THIQ vs. 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ: The latter’s dimethylaminophenyl and methoxy groups confer analgesic and anti-inflammatory properties, likely via opioid receptor interactions . PE-THIQ lacks these substituents, suggesting divergent therapeutic targets.

- Neurotoxic vs. Neuroprotective THIQs: While PE-THIQ’s neuroactivity is uncharacterized, structural analogs like THP (neurotoxic) and higenamine (neuroprotective) demonstrate that hydroxylation patterns critically influence neurochemical outcomes .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

*Inferred from structural similarity to TIQ and 1MeTHIQ, which show 4.5-fold higher brain concentrations than blood .

Key Insights:

- PE-THIQ’s phenylethyl group may prolong metabolic stability compared to TIQ and 1MeTHIQ, which undergo rapid hydroxylation and excretion .

- The dimethylaminophenyl analog’s metabolism likely involves demethylation, a pathway absent in PE-THIQ .

Structure-Activity Relationships (SAR)

- 1-Position Substituents: Bulky groups (e.g., phenylethyl, isopropyl) enhance receptor affinity and duration of action. For instance, 1-isopropyl-THIQ derivatives show potent antihypertensive effects due to optimized steric interactions with calcium channels .

- Methoxy Groups: 6,7-Dimethoxy substitution in 1-(4'-dimethylaminophenyl)-THIQ enhances analgesic efficacy, likely by mimicking morphine’s methoxy motifs .

- Aromatic Rings: Terminal aromatic rings (e.g., phenyl in PE-THIQ) improve lipophilicity and BBB penetration, as seen in higenamine and 1MeTHIQ .

Biologische Aktivität

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (also known as PE-TIQ) is a compound of interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids. It belongs to the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties, including neuroprotective, analgesic, and anti-inflammatory effects. This article aims to explore the biological activity of PE-TIQ, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of PE-TIQ can be represented as follows:

Chemical Structure of this compound

- Molecular Formula: C16H19N

- Molecular Weight: 239.34 g/mol

- IUPAC Name: this compound

Neuroprotective Effects

Research has indicated that PE-TIQ exhibits neuroprotective properties. A study conducted by Zhang et al. (2020) demonstrated that PE-TIQ could reduce neuronal apoptosis in models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress and inflammation pathways.

Table 1: Neuroprotective Effects of PE-TIQ

| Study | Model Used | Key Findings |

|---|---|---|

| Zhang et al. | SH-SY5Y neuronal cells | Reduced apoptosis and oxidative stress markers |

| Liu et al. | Mouse model of Parkinson's | Improved motor function and reduced dopaminergic loss |

Analgesic Properties

PE-TIQ has also been evaluated for its analgesic effects. In a study by Liu et al. (2021), the compound was shown to significantly alleviate pain in a formalin-induced pain model in rats. The analgesic effect was comparable to that of standard analgesics like morphine.

Table 2: Analgesic Activity of PE-TIQ

| Study | Model Used | Dosage | Pain Reduction (%) |

|---|---|---|---|

| Liu et al. | Formalin-induced pain model | 10 mg/kg | 62% |

| Smith et al. | Hot plate test | 20 mg/kg | 55% |

Anti-inflammatory Effects

The anti-inflammatory potential of PE-TIQ has been investigated in various studies. For instance, research by Chen et al. (2022) reported that PE-TIQ inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Effects of PE-TIQ

| Study | Model Used | Key Findings |

|---|---|---|

| Chen et al. | LPS-stimulated macrophages | Decreased IL-6 and TNF-alpha levels |

| Wang et al. | Carrageenan-induced paw edema | Reduced edema by 45% compared to control |

The biological activities of PE-TIQ can be attributed to several mechanisms:

- Antioxidant Activity: PE-TIQ scavenges free radicals and reduces oxidative stress.

- Cytokine Modulation: It alters the expression of various cytokines involved in inflammation.

- Neurotransmitter Interaction: The compound may interact with neurotransmitter systems such as dopamine and serotonin pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of PE-TIQ:

- Case Study on Neuroprotection: In a clinical trial involving patients with early-stage Alzheimer's disease, administration of PE-TIQ showed promise in slowing cognitive decline over six months.

- Case Study on Pain Management: A cohort study indicated that patients suffering from chronic pain conditions experienced significant relief after a regimen including PE-TIQ alongside conventional treatments.

Q & A

Q. What are the most efficient synthetic routes to 1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yields?

The synthesis typically involves N-phenylethylation of tetrahydroisoquinoline precursors. A four-step approach is widely used:

- Step 1 : Synthesis of substituted phenylalanine derivatives.

- Step 2 : Cyclization to form tetrahydroisoquinoline scaffolds.

- Step 3 : N-Alkylation with 2-phenylethyl bromide, optimized for high yields (~70–80%) using polar aprotic solvents (e.g., DMF) and controlled heating .

- Step 4 : Decarbonylation and cyclization to form iminium salts, critical for final product stability .

Alternative routes include microwave-assisted synthesis , reducing reaction times (e.g., 5 minutes at 150°C) while maintaining yields >50% . Lower yields in traditional methods (20–30%) are often due to byproduct formation during cyclization; purification via column chromatography or crystallization is essential .

Q. How can structural characterization of 1-(2-phenylethyl)-tetrahydroisoquinoline derivatives be optimized?

- 1H NMR : Use chloroform-d for solubility, and analyze coupling constants to confirm stereochemistry (e.g., diastereomeric ratios via multiplet splitting patterns) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ for C15H15N: m/z 209.12) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, particularly for chiral centers introduced during N-alkylation .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of chiral 1-(2-phenylethyl)-tetrahydroisoquinolines with tertiary benzylic centers?

- Asymmetric Hydrogenation : Catalytic transfer hydrogenation using copper-oxazaborolidine complexes achieves >90% enantiomeric excess (ee) for 1-aryl derivatives under mild conditions (e.g., room temperature, H2 pressure <5 atm) .

- Optical Resolution : Racemic mixtures can be resolved via (+)-tartaric acid diastereomer formation, followed by fractional crystallization .

- Chiral Chromatography : Effective for isolating enantiomers in pharmaceutical intermediates (e.g., solifenacin synthesis), though cost-prohibitive for large-scale applications .

Q. How do substituent positions (e.g., 6- and 7-positions) on the tetrahydroisoquinoline core influence biological activity?

- 6-Position : Methoxy or hydroxyl groups enhance binding to muscarinic receptors (e.g., solifenacin’s bladder selectivity) .

- 7-Position : Alkoxy substituents (e.g., propoxy, isopropyloxy) modulate neuroleptic activity by altering blood-brain barrier permeability. For example, 7-propoxy derivatives show atypical antipsychotic effects in vivo .

- Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., cAMP inhibition) can validate substituent effects .

Q. What analytical approaches resolve contradictions in reported pharmacological data for tetrahydroisoquinoline derivatives?

- Metabolic Profiling : LC-MS/MS identifies neurotoxic metabolites (e.g., N-methylisoquinolinium ions) that may confound in vivo results .

- Receptor Binding Assays : Radioligand displacement studies (e.g., [3H]QNB for muscarinic receptors) clarify off-target interactions .

- Batch Variability Analysis : Purity checks via HPLC-MS (>99% purity required) prevent artifacts from synthetic impurities .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields during N-phenylethylation of tetrahydroisoquinolines?

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., Hofmann elimination) .

- Microwave Assistance : Enhances reaction efficiency (e.g., 67% yield for 9b vs. 32% in conventional heating) .

- Catalytic Additives : Use KI (10 mol%) to stabilize intermediates in SN2 mechanisms .

Q. What are best practices for handling air- or moisture-sensitive intermediates in tetrahydroisoquinoline synthesis?

- Schlenk Techniques : For iminium salt formation, maintain inert atmospheres (N2/Ar) to prevent oxidation .

- Drying Agents : Molecular sieves (3Å) in reaction mixtures stabilize hygroscopic intermediates like 1,2-dihydro-3-benzazepines .

- Low-Temperature Workup : Quench reactions at −78°C (dry ice/acetone) to preserve reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.